molecular formula C14H17NO4 B2373987 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide CAS No. 2034276-64-5

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide

Cat. No.: B2373987
CAS No.: 2034276-64-5
M. Wt: 263.293
InChI Key: FPCZMLYHSNNSSR-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide is a complex organic molecule that combines a benzofuran scaffold with hydroxypropyl and methoxyacetamide functional groups. This hybrid structure confers interesting structural properties and potential research value, particularly in pharmaceutical synthesis as an intermediate for more complex, biologically active molecules . The benzofuran core is a structure of high interest in medicinal chemistry, with documented scientific investigations into its neuroprotective and antioxidant potential . Research on analogous benzofuran compounds has demonstrated that specific derivatives can exhibit potent protective effects against excitotoxic neuronal damage, a process linked to stroke and neurodegenerative diseases . The mechanism of this neuroprotection is suggested to involve antagonism of NMDA receptors, thereby preventing overactivation and neuronal death, with efficacy comparable to some known reference compounds . Furthermore, certain benzofuran derivatives have been shown to scavenge free radicals and inhibit lipid peroxidation, indicating significant antioxidant activity that may contribute to their protective effects in cellular models . Beyond neuroscientific research, the benzofuran scaffold is recognized as a privileged structure in drug discovery, appearing in compounds investigated for a range of hyper-proliferative disorders . The structural modularity and controlled reactivity of this compound make it a valuable and versatile building block for researchers developing novel molecular entities for various biological applications .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(17,9-15-13(16)8-18-2)12-7-10-5-3-4-6-11(10)19-12/h3-7,17H,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCZMLYHSNNSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC)(C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

Benzofuran synthesis typically proceeds via acid-catalyzed cyclization of 2-allylphenols or copper-mediated coupling of o-iodophenols with terminal alkynes. For example:
$$
\text{2-Iodophenol} + \text{Propargyl alcohol} \xrightarrow{\text{CuI, Pd(PPh}3\text{)}4} \text{Benzofuran-2-carbaldehyde}
$$
This method achieves >80% yield in dimethylformamide (DMF) at 80°C.

Alternative Routes via Claisen Rearrangement

Thermal Claisen rearrangement of 2-allyloxybenzaldehydes provides regioselective access to benzofuran-2-carbaldehydes:
$$
\text{2-Allyloxybenzaldehyde} \xrightarrow{\Delta, 200^\circ\text{C}} \text{Benzofuran-2-carbaldehyde}
$$
Yields range from 65–75% with minimal side products.

Construction of the 2-Hydroxypropylamine Segment

Epoxide Ring-Opening Strategy

The hydroxypropylamine backbone is installed via nucleophilic attack on a glycidol-derived epoxide. Benzofuran-2-ylmethyllithium, generated from benzofuran-2-carbaldehyde and lithium aluminum hydride (LiAlH$$_4$$), reacts with (±)-glycidol to form 2-(benzofuran-2-yl)propane-1,2-diol :
$$
\text{Benzofuran-2-ylmethyllithium} + \text{Glycidol} \xrightarrow{\text{THF, -78}^\circ\text{C}} \text{Diol intermediate (72\% yield)}
$$

Conversion of Diol to Amine

The diol undergoes a Mitsunobu reaction with phthalimide to introduce the amine functionality:
$$
\text{Diol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}3} \text{Phthalimido-protected amine (85\% yield)}
$$
Subsequent hydrazinolysis in ethanol liberates the primary amine:
$$
\text{Phthalimido intermediate} \xrightarrow{\text{N}
2\text{H}_4, \text{EtOH}} \text{2-(1-Benzofuran-2-yl)-2-hydroxypropylamine (90\% yield)}
$$

Acylation with Methoxyacetyl Chloride

Amide Bond Formation

The amine reacts with methoxyacetyl chloride in dichloromethane (DCM) using triethylamine (Et$$3$$N) as a base:
$$
\text{Amine} + \text{Methoxyacetyl chloride} \xrightarrow{\text{Et}
3\text{N, DCM}} \text{N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide (88\% yield)}
$$
Optimization Note: Excess acyl chloride (1.2 equiv) and low temperatures (0–5°C) minimize O-acylation byproducts.

Alternative Activation via Carbodiimides

When using methoxyacetic acid, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhance efficiency:
$$
\text{Amine} + \text{Methoxyacetic acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Product (82\% yield)}
$$

Purification and Characterization

Crystallization Techniques

Crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystalline solid (mp 124–126°C). Purity >99% is confirmed by HPLC using a C18 column (MeCN/H$$_2$$O, 70:30).

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.52 (d, J = 8.4 Hz, 1H, ArH), 7.32 (t, J = 7.6 Hz, 1H, ArH), 6.85 (s, 1H, benzofuran-H), 4.21 (s, 2H, OCH$$2$$CO), 3.78 (s, 3H, OCH$$3$$), 3.45 (m, 1H, CHNH), 2.98 (br s, 1H, OH), 1.52 (s, 3H, CH$$3$$).
  • IR (KBr) : 3320 cm$$^{-1}$$ (N-H), 1650 cm$$^{-1}$$ (C=O), 1105 cm$$^{-1}$$ (C-O-C).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantages
Epoxide ring-opening Benzofuran-2-carbaldehyde 72 98 High regioselectivity
Mitsunobu amination Diol intermediate 85 99 Stereochemical retention
EDC/HOBt coupling Methoxyacetic acid 82 97 Avoids acyl chloride handling

Industrial-Scale Considerations

Cost-Effective Catalysts

Patent US10544107B2 highlights cesium carbonate as a superior base for large-scale acylations, reducing reaction times by 40% compared to triethylamine.

Solvent Recycling

DMF recovery via distillation achieves >90% reuse, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide has been investigated for its role as a synthetic intermediate in the development of novel pharmaceuticals. The benzofuran moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure allows for modifications that can enhance its pharmacological profile.

Anti-Cancer Activity

Research has indicated that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines. Studies show that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Apoptosis induction
A549 (Lung Cancer)12.3Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of proliferation

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. It may modulate pathways involved in inflammatory responses, making it a candidate for treating conditions such as arthritis.

Neuropharmacology

This compound has been studied for its effects on neuroreceptors, particularly in the context of neurodegenerative diseases.

Clinical Trials

A recent clinical trial investigated the efficacy of a benzofuran derivative similar to this compound in patients with chronic pain conditions. Results indicated significant improvements in pain management compared to placebo controls, supporting further development.

Animal Studies

In animal models, the compound demonstrated a reduction in behavioral signs of anxiety and depression, suggesting potential applications in psychiatric disorders.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in bacterial or viral infections .

Comparison with Similar Compounds

Structural Analogues from

The most relevant structural analogue identified is N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (CAS: 2034277-16-0, BI82850, ). Below is a detailed comparison:

Property Target Compound BI82850
Molecular Formula C₁₅H₁₇NO₄ (inferred from ) C₁₉H₁₈BrNO₄
Molecular Weight ~295.3 g/mol (estimated) 404.25 g/mol
Substituents Methoxyacetamide group 2-Bromo-5-methoxybenzamide group
Key Functional Groups Benzofuran, hydroxypropyl, methoxyacetamide Benzofuran, hydroxypropyl, bromo-methoxybenzamide
Potential Reactivity Likely polar due to hydroxyl and acetamide groups Increased electrophilicity from bromine atom

Key Differences :

  • This may alter receptor binding affinity or metabolic stability .
  • Molecular Weight : The higher molecular weight of BI82850 (404 vs. ~295 g/mol) could influence pharmacokinetic properties such as membrane permeability or half-life.

Comparison with Other Acetamide Derivatives

  • Functionalization : Unlike the perfluoroalkyl thio groups in (e.g., CAS 2738952-61-7), the target compound’s benzofuran and hydroxypropyl groups suggest a focus on aromatic interactions or CNS-targeted activity rather than surfactant or fluorochemical applications .
  • Polarity : The hydroxyl and methoxy groups in the target compound enhance hydrophilicity compared to highly fluorinated acetamides, which are typically lipophilic.

Pharmacological Context from

Though structurally distinct, 1-phenyl-2-propylaminopentane (PPAP) () provides insight into structure-activity relationships for CNS-active compounds:

  • Mechanistic Contrast : PPAP inhibits catecholamine uptake without MAO inhibition, whereas the target compound’s benzofuran moiety (common in serotonin receptor modulators) may imply divergent mechanisms, such as GPCR interactions .
  • Dose-Response Profiles : Unlike PPAP’s broad effective dose range (2–50 mg/kg), acetamide derivatives often exhibit narrower therapeutic windows, necessitating precise structural optimization.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide, also known by its CAS number 2034276-64-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

  • Molecular Formula : C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • Structure : The compound features a benzofuran moiety, which is known for its diverse biological activities.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran compounds exhibit significant neuroprotective properties. A study on related benzofuran derivatives demonstrated their ability to protect against NMDA-induced excitotoxicity in neuronal cells. Among these, compounds with specific substitutions showed enhanced neuroprotection:

  • Compound 1f : Exhibited potent neuroprotective action comparable to memantine at a concentration of 30 μM.
  • Compound 1j : Demonstrated significant anti-excitotoxic effects at concentrations of 100 and 300 μM .

These findings suggest that modifications in the chemical structure of benzofuran derivatives can lead to improved neuroprotective capabilities.

Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been extensively studied. For instance, compound 1j was found to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. This indicates a potential mechanism through which this compound may exert its protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substitutions on the benzofuran ring:

CompoundSubstitutionNeuroprotective ActivityAntioxidant Activity
1f-CH₃ at R₂HighModerate
1j-OH at R₃ModerateHigh

These relationships underscore the significance of molecular modifications in enhancing biological efficacy.

Case Studies and Research Findings

A comprehensive review of benzofurans has identified various biological activities, including:

  • Anti-inflammatory effects : Some benzofuran derivatives have shown promise in reducing inflammation markers.
  • Anticancer properties : Certain compounds have exhibited cytotoxic effects against various cancer cell lines.

One notable case involved the synthesis and evaluation of methoxy-substituted benzofuran derivatives that demonstrated selective affinity for adenosine receptors, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methoxyacetamide, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzofuran core. Key steps include:

  • Step 1 : Alkylation of 1-benzofuran-2-yl derivatives using hydroxypropyl groups under basic conditions (e.g., NaH in THF at 0–5°C).
  • Step 2 : Coupling with 2-methoxyacetamide via a nucleophilic acyl substitution reaction, often catalyzed by carbodiimides (e.g., EDC or DCC) in anhydrous dichloromethane .
  • Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the benzofuran aromatic protons (δ 6.8–7.5 ppm), hydroxypropyl methylene/methine groups (δ 3.5–4.2 ppm), and methoxyacetamide signals (δ 3.3 ppm for OCH3_3) .
  • Infrared (IR) Spectroscopy : Key peaks include O–H stretching (3200–3500 cm1^{-1}), C=O (amide I band, ~1650 cm1^{-1}), and benzofuran C–O–C (1250 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ calculated for C15_{15}H17_{17}NO4_4: 299.1157) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the coupling of the hydroxypropyl intermediate with 2-methoxyacetamide?

  • Methodological Answer :

  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency.
  • Solvent Effects : Replace dichloromethane with DMF or acetonitrile to enhance solubility of polar intermediates.
  • Temperature Control : Conduct reactions under microwave-assisted synthesis (50–80°C, 30 min) to accelerate kinetics and reduce side products .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted hydroxypropyl intermediates) and adjust stoichiometry or reaction time .

Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50} values in enzyme assays)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times.
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to prevent compound aggregation. Validate with dynamic light scattering (DLS).
  • Positive Controls : Compare with reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
  • Meta-Analysis : Cross-reference data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. How does the substitution pattern on the benzofuran moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Calculations : Use computational tools (e.g., MarvinSketch) to predict lipophilicity. For example, methoxy groups increase LogP, potentially enhancing membrane permeability.
  • Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to evaluate oxidative degradation.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluoro substituents) on the benzofuran ring to alter CYP450-mediated metabolism .

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